molecular formula C8H18N4O2 B3067902 (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid CAS No. 190784-53-3

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid

Cat. No. B3067902
CAS RN: 190784-53-3
M. Wt: 202.25 g/mol
InChI Key: YDGMGEXADBMOMJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” is a chemical compound with the CAS number 190784-53-3 . It has a molecular weight of 202.25 and a molecular formula of C8H18N4O2 . This compound is typically stored in a dry room at room temperature .


Physical And Chemical Properties Analysis

“®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” has a molecular weight of 202.25 . It’s typically stored in a dry room at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid and its related compounds have been studied for their role in inhibiting nitric oxide synthases (NOS). S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid were used as lead compounds to design more potent NOS inhibitors. These compounds bind to the natural substrate binding site of NOS, influencing the enzyme's activity (Ulhaq et al., 1998).

Thromboxane A2 Synthetase Inhibition

Studies have shown that compounds related to (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid can act as inhibitors of thromboxane A2 synthetase. This inhibition is significant in pharmacological contexts, especially concerning platelet aggregation and blood clotting processes (Clerck et al., 1989).

Enhancing Pharmacological Activity

The compound has been studied as a base for developing lipoic acid analogs with enhanced pharmacological activity. These analogs, incorporating amino acids with the lipoic acid moiety, have shown cytoprotective efficacy in animal models, particularly those related to cardiac ischemia-reperfusion (Kates et al., 2014).

Role in Enzyme Function

(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid analogs have been examined for their role in enzyme functions, such as in the synthesis of renin inhibitory peptides. These peptides are crucial for understanding the mechanism of action of enzymes and developing potential therapeutic agents (Thaisrivongs et al., 1987).

GABA(B) Receptor Agonism

Research has explored the homologues of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid, like homobaclofen, for their potential as GABA(B) receptor agonists. These studies contribute to understanding the pharmacological properties and potential therapeutic applications of these compounds (Karla et al., 1999).

Safety and Hazards

The safety data sheet for “®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

As of now, “®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid” is primarily used for research purposes . The future directions of this compound will likely depend on the results of ongoing and future research studies.

properties

IUPAC Name

(2R)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGMGEXADBMOMJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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